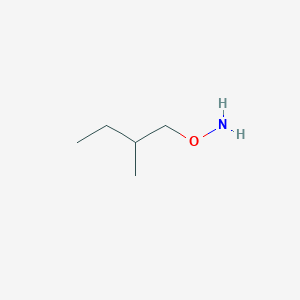
O-(2-methylbutyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2-methylbutyl)hydroxylamine is a chemical compound with the CAS Number: 1373211-33-6 . It has a molecular weight of 103.16 and is a liquid at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 . The InChI key is WOPUHEXDZBLVJX-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, hydroxylamines in general are known to participate in various reactions. For instance, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 103.16 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the literature.科学的研究の応用
Neurochemical Effects
- Gamma-Aminobutyric Acid Elevation : Hydroxylamine elevates levels of gamma-aminobutyric acid in the brain, which has potential value for physiological studies (Baxter & Roberts, 1959).
Chemical Properties and Synthesis
- Conformation and Structure : Methylated hydroxylamines, including O-(2-methylbutyl)hydroxylamine, exist in two conformations, which has implications for their chemical properties and applications (Riddell, Turner, Rankin, & Todd, 1979).
- Synthesis Methods : Efficient methods for synthesizing various N,N,O-trisubstituted hydroxylamines, including this compound, have been developed, expanding their potential use in chemical research (Dhanju & Crich, 2016).
Environmental and Astronomical Implications
- Role in Atmospheric Chemistry : this compound is used in studies of atmospheric chemistry, particularly in the photo-oxidation processes of organic compounds, highlighting its environmental relevance (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
- Astrochemistry Applications : Studies in astrochemistry have shown hydroxylamine's potential as a precursor to complex pre-biotic species in space, emphasizing its significance in understanding the origins of life (Fedoseev et al., 2012).
Biological Interactions
- Enzyme Inhibition Studies : Research on this compound's interactions with enzymes, such as D-amino acid oxidase, provides insights into its role in biological systems (D’Silva, Williams, & Massey, 1986).
Medical and Biological Chemistry
- Glycoconjugates and Carbohydrates : The compound's utility in the development of glycoconjugates and its applications in glycobiology and drug discovery have been highlighted, demonstrating its versatility in medical and biological chemistry (Chen & Xie, 2016).
Safety and Hazards
O-(2-methylbutyl)hydroxylamine is classified as dangerous according to the GHS pictograms GHS02, GHS05, and GHS07 . It has hazard statements H226, H302, H312, H315, H318, H332, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
将来の方向性
O-protected NH-free hydroxylamine derivatives, which include O-(2-methylbutyl)hydroxylamine, are emerging as electrophilic aminating reagents for organic synthesis . They have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity . This showcases the potential for late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .
特性
IUPAC Name |
O-(2-methylbutyl)hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(2)4-7-6/h5H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPUHEXDZBLVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CON |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

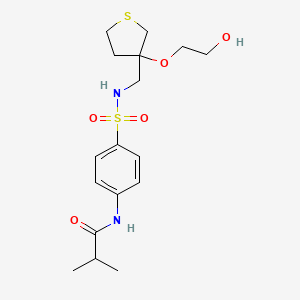
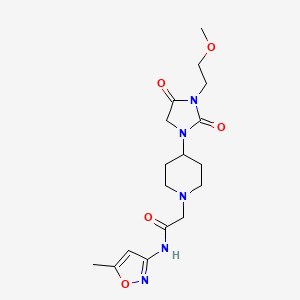
![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)


![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)
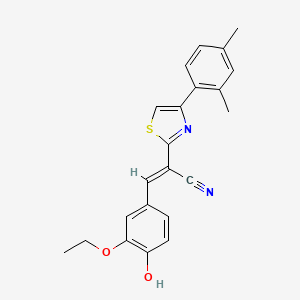
![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)
![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)
![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)
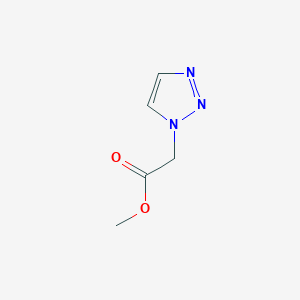
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)
![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)
![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)